4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Overview
Description
4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride is a complex organic compound that features a thiazole ring, a phenoxy group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenoxy group is introduced via nucleophilic substitution reactions, and the azepane ring is formed through cyclization reactions involving suitable amine precursors. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems.
Chemical Reactions Analysis
Types of Reactions
4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Scientific Research Applications
4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
- 4-{5-[2-(2-Bromo-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Uniqueness
The presence of the fluoro group in 4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
4-[5-[2-(2-fluorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S.ClH/c1-13-16(7-12-23-15-6-3-2-5-14(15)19)24-17(21-13)18(22)8-4-10-20-11-9-18;/h2-3,5-6,20,22H,4,7-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPDLONNCYMYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=CC=C3F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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